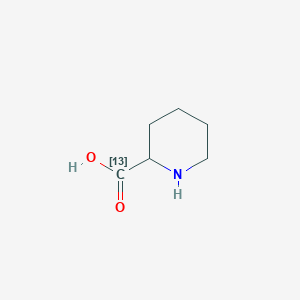

piperidine-2-carboxylic acid

説明

特性

IUPAC Name |

piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584037 | |

| Record name | Piperidine-2-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287389-44-0 | |

| Record name | Piperidine-2-(~13~C)carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Pipecolinic acid-carboxy-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

piperidine-2-carboxylic acid biosynthesis from lysine

An In-Depth Technical Guide to the Biosynthesis of Piperidine-2-Carboxylic Acid from Lysine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, commonly known as pipecolic acid (Pip), is a non-proteinogenic amino acid derived from the catabolism of L-lysine. Far from being a simple metabolic byproduct, pipecolic acid serves as a critical chiral building block for a host of high-value secondary metabolites, including immunosuppressants like rapamycin and peptide antibiotics.[1][2] In recent years, its role as a central signaling molecule in plant immunity, specifically in systemic acquired resistance (SAR), has unveiled a new dimension of its biological significance.[3][4] The biosynthesis of pipecolic acid from lysine is not a monolithic process; rather, it proceeds through distinct, organism-specific enzymatic pathways. Understanding these pathways—their mechanisms, key enzymes, and regulation—is paramount for applications ranging from the mutasynthesis of novel pharmaceuticals to the development of new strategies for crop protection.

This technical guide provides a comprehensive exploration of the core biosynthetic routes of pipecolic acid from L-lysine across bacteria, fungi, plants, and mammals. It delves into the mechanistic details of key enzymes, offers field-proven experimental protocols for their study, and discusses the broader implications for drug development and biotechnology.

Chapter 1: The Foundational Dichotomy in Lysine Cyclization

The journey from the linear amino acid L-lysine to the cyclic structure of pipecolic acid begins with a fundamental divergence. All known pathways ultimately cyclize the six-carbon backbone of lysine, but they are distinguished by which of the two amino groups—the α-amino group or the ε-amino group—is removed and which is incorporated into the piperidine ring. This initial choice dictates the subsequent enzymatic steps and the nature of the key cyclic imine intermediate.[2][5]

Two primary intermediates define these routes:

-

Δ¹-Piperideine-2-Carboxylic Acid (P2C): Formed via the removal of the α-amino group of lysine. The ε-amino group is retained and forms the nitrogen heteroatom of the piperidine ring.

-

Δ¹-Piperideine-6-Carboxylic Acid (P6C): Formed via the removal of the ε-amino group of lysine. The α-amino group is retained and becomes the ring nitrogen.

These intermediates exist in equilibrium with their open-chain forms, α-keto-ε-aminocaproic acid and α-aminoadipic-δ-semialdehyde, respectively.[5] The final step in both cases is the reduction of the cyclic imine to form L-pipecolic acid.

Caption: The two primary routes from L-lysine to L-pipecolic acid.

Chapter 2: Microbial Biosynthesis: A Toolkit for Natural Product Synthesis

Microorganisms have evolved diverse and efficient pathways for pipecolic acid biosynthesis, often to supply precursors for complex secondary metabolites with potent biological activities.[1][2]

The Lysine Cyclodeaminase (LCD) Pathway

Found in actinomycetes, the producers of rapamycin (sirolimus) and FK506, this pathway represents the most direct conversion of L-lysine to L-pipecolic acid.[6][7] It is catalyzed by a single, highly specialized enzyme: Lysine Cyclodeaminase (LCD), such as RapL from the rapamycin biosynthetic cluster.[6]

Mechanism of Action: The LCD mechanism is a fascinating example of catalytic cofactor usage. It employs NAD⁺ not as a net reductant or oxidant, but in a catalytic cycle to facilitate the deamination and cyclization.[6][8]

-

Oxidation: The enzyme's bound NAD⁺ accepts a hydride from the α-carbon of L-lysine, oxidizing the α-amino group to an imine and forming NADH.

-

Cyclization: The ε-amino group performs an intramolecular nucleophilic attack on the imine carbon, forming a six-membered cyclic intermediate.

-

Deamination & Reduction: Ammonia is eliminated, creating the cyclic imine intermediate, P2C. The previously generated NADH then donates the hydride back to the C2 position, reducing the imine to an amine and regenerating NAD⁺. The product, L-pipecolic acid, is then released.[6][8]

Isotope labeling studies using L-[α-¹⁵N]lysine and L-[ε-¹⁵N]lysine have definitively confirmed that the α-amino group is lost, while the ε-nitrogen is incorporated into the final pipecolic acid ring.[6]

Caption: Catalytic mechanism of Lysine Cyclodeaminase (LCD).

The Saccharopine/P6C Pathway in Fungi

In many fungi, such as Penicillium chrysogenum and Rhizoctonia leguminicola, pipecolic acid arises from the main lysine catabolic pathway via the saccharopine route.[9][10] This pathway involves the removal of the ε-amino group.

-

Saccharopine Formation: L-lysine is reductively condensed with α-ketoglutarate to form saccharopine.

-

Oxidative Cleavage: A key enzyme, saccharopine oxidase, catalyzes the oxidative cleavage of saccharopine to yield P6C and glutamate.[5][11]

-

Reduction: P6C is then reduced by a reductase to L-pipecolic acid.

This pathway is intricately linked with primary metabolism and, in some fungi, is reversible, allowing pipecolic acid to be converted back into lysine.[10]

Chapter 3: Plant Biosynthesis: Orchestrating Plant Immunity

In plants, pipecolic acid and its N-hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), are not merely metabolic intermediates but are central signaling molecules that orchestrate systemic acquired resistance (SAR), a broad-spectrum, long-lasting plant immune response.[3][12][13]

The ALD1/SARD4/FMO1 Pathway

The biosynthesis of the SAR signal is a three-step process initiated in response to pathogen infection.[13]

-

Transamination & Cyclization (ALD1): The enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) initiates the pathway. It is an aminotransferase that removes the α-amino group from L-lysine.[14][15] The reaction product is not a stable keto-acid but undergoes spontaneous cyclization and isomerization to form enaminic 2,3-dehydropipecolic acid (2,3-DP).[14][15]

-

Reduction (SARD4): The reductase SAR-DEFICIENT 4 (SARD4) reduces the dehydropipecolic acid intermediate to L-pipecolic acid.[16][17] While SARD4 is a major contributor, other reductases may also be involved, highlighting the robustness of the system.[15]

-

N-hydroxylation (FMO1): The final activating step is the N-hydroxylation of L-pipecolic acid to NHP, catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE1 (FMO1).[3][13] NHP is the potent, mobile signal that travels throughout the plant to prime distal tissues for enhanced defense.[3][12]

Caption: The plant biosynthetic pathway for the SAR signal NHP.

Chapter 4: Methodologies for Investigation

Protocol: In Vitro Characterization of a Lysine Cyclodeaminase (LCD)

This protocol outlines the characterization of an enzyme like RapL. The logic is to reconstitute the reaction in vitro to measure kinetic parameters and confirm product identity.

Step-by-Step Methodology:

-

Enzyme Expression and Purification:

-

Rationale: To study an enzyme in isolation, it must be pure. Heterologous expression in E. coli is a common and effective method.

-

Protocol: Clone the gene for the LCD (e.g., rapL) into an expression vector (e.g., pET-28a with an N-terminal His-tag). Transform into an expression strain like E. coli BL21(DE3). Grow cells, induce protein expression with IPTG at a reduced temperature (e.g., 18-25°C) to improve protein solubility. Lyse cells and purify the His-tagged protein using immobilized metal affinity chromatography (IMAC). Assess purity via SDS-PAGE (>95% is ideal).[6]

-

-

Enzymatic Activity Assay:

-

Rationale: A robust assay is needed to quantify the rate of reaction. A radioactivity-based assay using ¹⁴C-labeled lysine is highly sensitive and specific.

-

Protocol: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The mixture should contain the purified LCD enzyme (e.g., 1-5 µM), L-[U-¹⁴C]lysine (e.g., 50 µM), and the essential cofactor NAD⁺ (e.g., 100 µM).[6] Incubate at a controlled temperature (e.g., 30°C).

-

Quenching & Separation: At various time points, take aliquots and quench the reaction (e.g., by adding an equal volume of methanol). Separate the substrate (lysine) from the product (pipecolic acid) using thin-layer chromatography (TLC).

-

Quantification: Visualize the spots using a phosphorimager and quantify the radioactivity in the substrate and product spots to calculate the initial reaction velocity.

-

-

Kinetic Parameter Determination:

-

Rationale: To understand the enzyme's efficiency, determine its Michaelis-Menten parameters (Kₘ and k꜀ₐₜ).

-

Protocol: Perform the activity assay as described above, but vary the concentration of one substrate (e.g., L-lysine) while keeping the other (NAD⁺) at a saturating concentration. Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation.[6]

-

-

Product Confirmation:

-

Rationale: It is crucial to confirm that the product is indeed L-pipecolic acid.

-

Protocol: Run a scaled-up, non-radioactive reaction. Analyze the product using LC-MS and compare its retention time and mass spectrum to an authentic L-pipecolic acid standard. To confirm stereochemistry, use chiral chromatography.[6]

-

Protocol: Quantification of Pipecolic Acid in Plant Tissue by GC-MS

This protocol details a robust method for measuring Pip levels in plant leaves, essential for studying SAR.

Data Presentation: Key Ions for GC-MS Analysis

| Analyte | Derivatization | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Norvaline (Internal Std) | Propyl Chloroformate | 8.2 min | 158.2 | 72.2 |

| Pipecolic Acid | Propyl Chloroformate | 9.9 min | 172.2 | 128.0 |

| Data derived from established protocols.[18] |

Experimental Workflow:

Caption: Workflow for GC-MS quantification of pipecolic acid.

Step-by-Step Methodology:

-

Sample Preparation & Extraction:

-

Rationale: Efficiently extract the polar metabolite from the complex plant matrix while preventing degradation. An internal standard is added early to control for sample loss during processing.

-

Protocol: Flash-freeze ~50 mg of plant tissue in liquid nitrogen and homogenize. Add an extraction buffer (e.g., methanol/water) containing a known amount of an internal standard not present in the plant, such as norvaline.[18][19] Vortex vigorously and centrifuge to pellet debris.

-

-

Derivatization:

-

Rationale: Pipecolic acid is not volatile enough for gas chromatography. Derivatization with propyl chloroformate converts the amino and carboxyl groups into less polar, more volatile propyl carbamate and propyl ester derivatives, respectively.[18][19]

-

Protocol: Transfer the supernatant to a new tube. Perform the derivatization following a standardized kit protocol (e.g., EZ:faast) or a published method, which typically involves adding a propanol/pyridine solution followed by propyl chloroformate and liquid-liquid extraction into an organic solvent like isooctane.[18][19]

-

-

GC-MS Analysis:

-

Rationale: Gas chromatography separates the derivatized analytes based on their volatility and interaction with the column. Mass spectrometry provides highly specific detection and quantification.

-

Protocol: Inject the organic phase into a GC-MS system. Use a suitable temperature gradient to separate the analytes. Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode, monitoring for the specific quantifier and qualifier ions of derivatized pipecolic acid and the internal standard (see table above).[18]

-

-

Quantification:

-

Rationale: Relate the instrument response to the actual concentration in the original sample.

-

Protocol: Generate a standard curve by derivatizing and analyzing known concentrations of authentic pipecolic acid and the internal standard. Calculate the peak area ratio of pipecolic acid to the internal standard for both the standards and the samples. Determine the concentration in the samples by interpolating from the linear regression of the standard curve.

-

References

- 1. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pipecolic acid in microbes: biosynthetic routes and enzymes - ProQuest [proquest.com]

- 3. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sirolimus - Wikipedia [en.wikipedia.org]

- 8. Structural Basis for Recognition of L-lysine, L-ornithine, and L-2,4-diamino Butyric Acid by Lysine Cyclodeaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Conversion of Pipecolic Acid into Lysine in Penicillium chrysogenum Requires Pipecolate Oxidase and Saccharopine Reductase: Characterization of the lys7 Gene Encoding Saccharopine Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the L-Pipecolic Acid Metabolic Pathway in Plants

Abstract

The non-protein amino acid L-pipecolic acid (Pip) has emerged from relative obscurity to become a central figure in the regulation of plant immunity. Initially identified as a lysine catabolite, Pip is now recognized as a critical signaling molecule that orchestrates systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism. This technical guide provides a comprehensive overview of the L-pipecolic acid metabolic pathway in plants, intended for researchers, scientists, and drug development professionals. We will delve into the core biosynthetic and catabolic routes, the key enzymatic players, and their regulatory mechanisms. Furthermore, this guide will present detailed experimental protocols for the quantification of Pip and related metabolites, alongside methodologies for investigating the genetic and molecular underpinnings of this vital pathway. By synthesizing current knowledge with practical insights, this document aims to serve as an authoritative resource for understanding and manipulating Pip metabolism for enhanced crop protection and novel therapeutic strategies.

Introduction: The Rise of a Key Immune Regulator

Systemic acquired resistance (SAR) is a remarkable defense response in plants, where a localized pathogen infection leads to a state of heightened immunity throughout the entire plant, protecting it against subsequent attacks from a broad range of pathogens.[1][2] For decades, salicylic acid (SA) was considered the primary signaling molecule governing SAR.[3] However, accumulating evidence pointed towards the existence of other crucial players. The identification of L-pipecolic acid (Pip) as a key regulator of SAR marked a significant breakthrough in our understanding of plant immunology.[3][4]

Pip, a cyclic derivative of the essential amino acid L-lysine, accumulates to high levels not only in pathogen-inoculated leaves but also in distal, uninfected tissues, indicating its role as a mobile signal.[3][5] Its biosynthesis is intricately linked to primary metabolism and is tightly regulated upon pathogen perception. This guide will dissect the metabolic journey of L-lysine to L-pipecolic acid and its subsequent conversion to the even more potent immune activator, N-hydroxypipecolic acid (NHP).[6][7] Understanding this pathway is paramount for developing strategies to bolster plant defenses and for exploring its potential in therapeutic applications.

The Core Biosynthetic Pathway: From L-Lysine to L-Pipecolic Acid

The primary route for L-pipecolic acid biosynthesis in plants, particularly in the model organism Arabidopsis thaliana, is a two-step enzymatic process that originates from L-lysine.[1][6] This pathway is predominantly active within the plastids.[8]

Step 1: Transamination of L-Lysine by ALD1

The initial and rate-limiting step is the transamination of L-lysine, catalyzed by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[9][10] ALD1, a pyridoxal phosphate (PLP)-dependent aminotransferase, removes the α-amino group from L-lysine.[11] This reaction generates ε-amino-α-keto caproic acid, which is unstable and spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (P2C).[8][12] While ALD1 can utilize other amino acids as substrates in vitro, its principal in vivo function is the conversion of L-lysine in the context of plant immunity.[9]

Step 2: Reduction of P2C by SARD4

The cyclic intermediate, P2C, is then reduced to L-pipecolic acid by the reductase SAR-DEFICIENT 4 (SARD4) .[12][13][14] SARD4 is a key enzyme in this pathway, and its loss of function leads to a significant reduction in Pip levels and an accumulation of the precursor P2C.[12][13] The reconstitution of the Pip biosynthesis pathway in Escherichia coli through the co-expression of ALD1 and SARD4 has provided definitive evidence for their sequential action.[12][13][15]

Caption: Core L-pipecolic acid biosynthetic pathway in the plastid.

The Activation Step: N-hydroxylation to NHP

While L-pipecolic acid is a crucial signaling molecule, its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP) , is considered the ultimate, more potent activator of systemic acquired resistance.[6][7]

The conversion of Pip to NHP is catalyzed by the flavin-dependent monooxygenase FMO1 , which is located in the cytosol.[6][8][11] This N-hydroxylation step is critical for the full induction of SAR.[7] FMO1 expression is strongly induced upon pathogen infection, and its activity is essential for the systemic accumulation of SA and the establishment of broad-spectrum resistance.[3][16] Exogenous application of NHP can rescue the SAR-deficient phenotype of fmo1 mutants, confirming its position downstream of FMO1 in the signaling cascade.[7]

References

- 1. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 3. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-lysine metabolism to N-hydroxypipecolic acid: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Arabidopsis Flavin-Dependent Monooxygenase FMO1 Is an Essential Component of Biologically Induced Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of piperidine-2-carboxylic acid enantiomers

An In-depth Technical Guide to the Natural Occurrence of Piperidine-2-Carboxylic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as pipecolic acid, is a non-proteinogenic amino acid derived from the metabolism of lysine. Its chiral center at the second carbon gives rise to two enantiomers, (S)- and (R)-pipecolic acid, each with distinct biosynthetic origins and physiological roles. (S)-Pipecolic acid is a crucial signaling molecule in plant immunity, while in mammals, the accumulation of both enantiomers is associated with various pathological conditions, including peroxisomal and liver disorders. The (R)-enantiomer is primarily a product of microbial metabolism. This guide provides a comprehensive overview of the natural occurrence, biosynthesis, physiological significance, and analytical methodologies for the chiral separation of pipecolic acid enantiomers, offering a critical resource for researchers in biochemistry, drug development, and clinical diagnostics.

Introduction: The Significance of Chirality in Pipecolic Acid

Pipecolic acid is a cyclic imino acid that serves as a precursor for various secondary metabolites and plays a significant role in diverse biological systems, from microbes to plants and animals.[1][2] The stereochemistry of pipecolic acid is paramount, as the biological activity and metabolic pathways are often enantiomer-specific. (S)-Pipecolic acid (L-pipecolic acid) is the more prevalent enantiomer in many biological systems, including as a normal metabolite in human blood.[3] Conversely, (R)-pipecolic acid (D-pipecolic acid) is largely considered to be of microbial origin, particularly from gut microbiota.[4][5] Understanding the distinct natural occurrences and functions of these enantiomers is critical for elucidating their roles in health and disease, and for harnessing their potential in pharmaceutical applications.[6]

Biosynthesis of Pipecolic Acid Enantiomers: Divergent Pathways Across Kingdoms

The biosynthetic routes to (S)- and (R)-pipecolic acid are distinct and are derived from their corresponding lysine enantiomers. These pathways involve different enzymatic machinery, reflecting their divergent evolutionary origins and functional roles.

(S)-Pipecolic Acid Biosynthesis

The synthesis of (S)-pipecolic acid from L-lysine is well-documented in plants, animals, and microorganisms.[1] Two primary pathways have been identified, distinguished by which amino group of lysine is removed.[1][7]

-

The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This pathway involves the removal of the α-amino group of L-lysine. In mammals, this proceeds via an aminotransferase reaction to form ε-amino-α-ketocaproic acid, which cyclizes to P2C.[8] The P2C is then reduced to (S)-pipecolic acid by a ketimine reductase.[8] In some bacteria, a lysine cyclodeaminase (LCD) can directly convert L-lysine to (S)-pipecolic acid.[7][9]

-

The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This pathway involves the removal of the ε-amino group of L-lysine to form α-aminoadipate semialdehyde, which cyclizes to P6C.[1][10] This intermediate is then reduced to (S)-pipecolic acid.

In the context of plant immunity, the biosynthesis of (S)-pipecolic acid is particularly well-characterized. The Arabidopsis AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, converts L-lysine to P2C.[11][12] This is followed by the reduction of P2C to (S)-pipecolic acid by the reductase SAR-DEFICIENT4 (SARD4).[8][11]

Figure 1: Simplified biosynthetic pathways of (S)-pipecolic acid in plants and microbes.

(R)-Pipecolic Acid Biosynthesis

The primary source of (R)-pipecolic acid in mammals is the metabolic activity of intestinal bacteria on D-lysine.[4][13] While the metabolism of L-pipecolic acid is well-understood, the specific pathways for the D-enantiomer are an area of ongoing research.[6] The proposed pathway mirrors the P2C route for the L-enantiomer, starting with D-lysine.[6]

Natural Distribution and Physiological Functions

The distribution and function of pipecolic acid enantiomers are highly dependent on the biological system .

In Plants: A Key Regulator of Immunity

(S)-Pipecolic acid is a critical signaling molecule in plant defense, particularly in Systemic Acquired Resistance (SAR), a broad-spectrum immune response.[10][14] Upon pathogen infection, (S)-pipecolic acid accumulates in both local and distal tissues, priming the plant for a more robust defense response to subsequent attacks.[10][15] It acts upstream of other defense signals like salicylic acid and can be further metabolized to N-hydroxy-pipecolic acid (NHP), another potent immune signal.[14][16][17] Exogenous application of pipecolic acid has been shown to enhance disease resistance in various plant species, including tobacco and barley.[16][18]

In Mammals: A Metabolite of Clinical Interest

In humans, pipecolic acid is a normal metabolite found in physiological fluids such as plasma, urine, and cerebrospinal fluid.[13] (S)-pipecolic acid is the predominant enantiomer in the blood.[3] Elevated levels of pipecolic acid are associated with several inborn errors of metabolism, particularly peroxisomal disorders.[3][13][19] It is also implicated in synaptic transmission within the central nervous system.[6] The D-enantiomer, primarily derived from gut bacteria, is excreted in the urine and can be elevated in patients with chronic liver disease.[20]

In Microorganisms: A Precursor for Secondary Metabolites

Pipecolic acid is a vital precursor for the biosynthesis of numerous microbial secondary metabolites with significant pharmaceutical applications.[1] These include the immunosuppressant rapamycin, the antitumor agent swainsonine, and various antibiotics.[1] The piperidine ring of pipecolic acid often forms a crucial part of the bioactive structure of these compounds.[1][9]

Pipecolic Acid Enantiomers as Biomarkers

The quantification of pipecolic acid enantiomers in biological fluids has emerged as a valuable tool in clinical diagnostics.

| Disease/Condition | Enantiomer(s) Elevated | Fluid | Significance |

| Peroxisomal Disorders | Total Pipecolic Acid (primarily L-isomer) | Plasma, CSF | Key diagnostic marker for disorders like Zellweger syndrome and infantile Refsum disease.[3][4][19] |

| Chronic Liver Disease | D-Pipecolic Acid | Urine | Increased levels are observed in patients with chronic liver conditions.[4][20] |

| Pyridoxine-Dependent Epilepsy | Total Pipecolic Acid | Plasma, CSF | Moderately elevated levels may indicate this form of epilepsy.[13][21] |

| Esophageal Squamous Cell Carcinoma | Total Pipecolic Acid | Serum | Identified as a potential predictive biomarker for tumorigenesis.[22][23] |

Methodologies for Enantiomeric Resolution

The accurate quantification of individual pipecolic acid enantiomers requires specialized chiral separation techniques, as they cannot be distinguished by conventional mass spectrometry alone.

Overview of Chiral Separation Techniques

Several chromatographic methods are employed for the chiral separation of pipecolic acid, including:

-

High-Performance Liquid Chromatography (HPLC) []

-

Gas Chromatography (GC) []

-

Supercritical Fluid Chromatography (SFC) []

-

Capillary Electrophoresis (CE) [][25]

These techniques typically utilize a chiral stationary phase or a chiral selector in the mobile phase to achieve separation.

Experimental Protocol: Chiral LC-MS/MS Analysis of Pipecolic Acid in Plasma

This protocol is adapted from established methods for the stereoselective analysis of pipecolic acid enantiomers in plasma.[26][27]

1. Sample Preparation: a. To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5). b. Deproteinize the sample by adding a suitable organic solvent (e.g., acetonitrile) and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Separation: a. Column: A chiral macrocyclic glycopeptide teicoplanin column is effective for this separation.[26][27] b. Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile) with additives to enhance separation. c. Flow Rate: Optimized based on column dimensions, typically in the range of 0.2-0.5 mL/min. d. Injection Volume: 5-10 µL.

3. Mass Spectrometry Detection: a. Ionization Mode: Electrospray Ionization (ESI) in positive mode. b. Analysis Mode: Selected-Reaction Monitoring (SRM) for high sensitivity and specificity. c. SRM Transitions:

- Pipecolic Acid: m/z 130 -> m/z 84

- Internal Standard (Phenylalanine-d5): m/z 171 -> m/z 125

4. Data Analysis: a. Generate calibration curves using standards of known concentrations of D- and L-pipecolic acid. b. Quantify the enantiomers in the plasma samples by comparing their peak areas to the calibration curves.

Figure 2: Workflow for chiral analysis of pipecolic acid enantiomers in plasma by LC-MS/MS.

Experimental Protocol: Capillary Electrophoresis (CE) for Chiral Separation

CE offers an alternative high-resolution method for enantiomeric separation.[25]

1. Sample Derivatization (Optional but Recommended): a. To enhance detectability, pipecolic acid can be derivatized with a fluorogenic agent like fluorenylmethyloxycarbonyl chloride (FMOC-Cl).[25]

2. CE System Configuration: a. Capillary: Fused-silica capillary. b. Background Electrolyte (BGE): A buffer solution (e.g., borate buffer) at a specific pH. c. Chiral Selector: Added to the BGE. Polymeric surfactants like poly(sodium N-undecanoyl-L-leucine-valinate) have proven effective for FMOC-derivatized pipecolic acid.[25] d. Separation Voltage: Applied across the capillary to drive electrophoretic and electroosmotic flow. e. Detection: UV or Laser-Induced Fluorescence (LIF) detector, depending on the derivatization agent used.

3. Analysis: a. Inject the derivatized sample into the capillary. b. Apply the separation voltage. c. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector, resulting in two separate peaks. d. Quantify based on peak area relative to standards.

Dietary Occurrence and Its Implications

Pipecolic acid is present in various food sources, particularly in plants and fermented products.[5][28] Studies have shown that edible plants and processed foods like dairy products, fermented beverages, and cooked meats contain pipecolic acid, with a higher proportion of the L-isomer.[28][29][30] While dietary intake does contribute to the overall pool of pipecolic acid, studies involving lysine loading suggest that plasma D-pipecolic acid originates mainly from the catabolism of dietary lysine by intestinal bacteria rather than direct ingestion of the D-isomer from food.[5]

Conclusion and Future Perspectives

The enantiomers of this compound exhibit distinct origins and a wide range of biological activities that are of significant interest to researchers in fundamental and applied sciences. (S)-Pipecolic acid is now firmly established as a key regulator of plant immunity, opening avenues for the development of novel crop protection strategies. In the clinical realm, the stereospecific analysis of pipecolic acid enantiomers is a powerful diagnostic tool for a range of metabolic and neurological disorders, with emerging applications in oncology.

Future research should focus on further elucidating the enzymatic pathways of (R)-pipecolic acid biosynthesis in the gut microbiome and its precise role in host-microbe interactions. A deeper understanding of the transport and receptor-mediated signaling of both enantiomers in mammals could unveil new therapeutic targets. For drug development professionals, the rigid piperidine scaffold of pipecolic acid continues to be an attractive starting point for the design of conformationally constrained peptide and small molecule therapeutics.[6] The continued development of rapid and robust chiral analytical methods will be essential to support these future endeavors.

References

- 1. academic.oup.com [academic.oup.com]

- 2. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 3. hmdb.ca [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Expanding metabolic pathway for de novo biosynthesis of the chiral pharmaceutical intermediate l-pipecolic acid in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hmdb.ca [hmdb.ca]

- 14. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Showing Compound D-Pipecolic acid (FDB023791) - FooDB [foodb.ca]

- 21. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 22. New Metabolic Alterations and A Predictive Marker Pipecolic Acid in Sera for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biorxiv.org [biorxiv.org]

- 25. Chiral separation of the clinically important compounds fucose and pipecolic acid using CE: determination of the most effective chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

- 28. Determination of D- and L-pipecolic acid in food samples including processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. karger.com [karger.com]

- 30. researchgate.net [researchgate.net]

An In-Depth Guide to the Stereochemistry of Piperidine-2-Carboxylic Acid and Its Derivatives: Synthesis, Analysis, and Application

Abstract

The piperidine ring is a cornerstone scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and natural products.[1] Among its derivatives, piperidine-2-carboxylic acid, also known as pipecolic acid, holds a position of prominence due to its dual stereochemical complexity: a chiral center at the C2 position and the intricate conformational isomerism of the six-membered ring. This guide provides a comprehensive technical overview of the stereochemistry of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals. We will explore the fundamental principles of its stereoisomerism, delve into modern stereoselective synthesis strategies, detail the analytical techniques for stereochemical characterization, and critically examine the profound impact of stereochemistry on biological activity and drug design. This document is intended to serve as a field-proven resource, blending foundational theory with practical, application-oriented insights.

Section 1: Foundational Principles of Stereochemistry in Piperidine Scaffolds

The pharmacological and pharmacokinetic profile of a drug molecule is intrinsically linked to its three-dimensional structure. For derivatives of this compound, this structure is defined by two key stereochemical features: the absolute configuration at the C2 carbon and the conformational state of the piperidine ring.

Chirality at C2: The Significance of (R)- and (S)-Pipecolic Acid

The C2 carbon of pipecolic acid is a stereocenter, giving rise to two non-superimposable mirror images: (S)-pipecolic acid and (R)-pipecolic acid. These enantiomers can exhibit vastly different biological activities, a common theme in pharmacology where stereochemistry dictates molecular recognition by chiral biological targets like enzymes and receptors.[2][3] L-Pipecolic acid ((S)-pipecolic acid) is a nonproteinogenic amino acid found in human physiological fluids and is a metabolite of L-lysine.[4][5] It serves as a crucial chiral building block for a wide range of biologically important molecules, including the immunosuppressants rapamycin and FK506, as well as local anesthetics like ropivacaine and levobupivacaine.[6][7] The specific stereoisomer is often critical for therapeutic efficacy and minimizing side effects.

Conformational Isomerism: The Dynamic Piperidine Ring

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain.[8] However, the presence of the nitrogen atom introduces additional complexity. The ring can undergo a rapid "ring flip" between two chair conformers. For a substituent at C2, this means it can occupy either an axial or an equatorial position.

The orientation of the carboxylic acid group at C2 is governed by a delicate balance of steric and electronic factors. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions. The conformational behavior is further influenced by the nitrogen substituent, solvent polarity, and intramolecular hydrogen bonding possibilities.[9][10] Understanding and controlling this conformational equilibrium is paramount in drug design, as the spatial arrangement of pharmacophoric groups dictates the molecule's ability to bind to its target. In some cases, steric or electronic strain may even force the ring into higher-energy boat or twist-boat conformations, which can significantly alter its biological profile.[11]

Caption: Ring flip equilibrium between axial and equatorial C2 conformers.

Section 2: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure this compound derivatives is a critical challenge in pharmaceutical development. Several strategies have been developed, each with distinct advantages regarding efficiency, scalability, and cost.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials from nature. Proteinogenic amino acids like L-lysine or L-glutamic acid are common starting points.[4] The inherent chirality of the starting material is preserved and transferred through a series of chemical transformations to form the piperidine ring.

-

Rationale: The primary advantage is the guaranteed absolute stereochemistry of the final product, which is derived directly from the chiral starting material. This method avoids costly and often complex asymmetric catalysis or resolution steps. For instance, L-lysine can be cyclized to form L-pipecolic acid through pathways catalyzed by enzymes like lysine cyclodeaminase.[5][12]

Asymmetric Catalysis

Asymmetric catalysis involves using a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. A prominent method is the asymmetric hydrogenation of pyridine-2-carboxylic acid or its derivatives using chiral transition metal catalysts, such as those based on Rhodium or Ruthenium with chiral phosphine ligands (e.g., DuPHOS).[6][13]

-

Causality in Catalyst Choice: The selection of the metal and chiral ligand is crucial. The ligand creates a chiral environment around the metal center, which coordinates to the substrate (the pyridine ring). This coordination forces the substrate to adopt a specific orientation, leading to the delivery of hydrogen from one face of the molecule, thereby generating one enantiomer in excess. The efficiency of this process (measured as enantiomeric excess, or e.e.) is highly dependent on the precise steric and electronic properties of the ligand-metal complex.

Resolution of Racemates

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers.

-

Classical Resolution: This involves reacting the racemic pipecolic acid with a chiral resolving agent (an enantiomerically pure acid or base) to form a pair of diastereomeric salts.[14] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[15] The resolving agent is then removed to yield the pure enantiomers. While conceptually simple, this method can be low-yielding and labor-intensive.[14][15]

-

Kinetic Resolution: This technique uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer in the racemic mixture. This allows for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer. Lipases have been used for the kinetic resolution of pipecolic acid derivatives, yielding high enantiomeric excess.[14]

Caption: Overview of stereoselective synthesis and resolution strategies.

Table 1: Comparison of Stereoselective Synthetic Routes

| Method | Typical Starting Material | Key Reagent/Process | Advantages | Disadvantages | Typical e.e. (%) |

| Asymmetric Synthesis | Pyridine-2-carboxylic acid | Chiral Auxiliary (e.g., Oppolzer's sultam) | High diastereoselectivity, predictable configuration.[6][16] | Requires stoichiometric chiral auxiliary, multi-step. | >98%[16] |

| Asymmetric Catalysis | Pyridine-2-carboxylic acid | Chiral Rh or Ru catalyst (e.g., (R,R)-Et-DuPHOS-Rh) | High atom economy, scalable.[6] | Expensive catalysts, sensitive to conditions. | 90-99%[13] |

| Chiral Pool | L-Lysine, L-Glutamic Acid | Chemical or enzymatic cyclization | Absolute stereochemistry is certain, often fewer steps.[4] | Limited to the availability of chiral starting materials. | >99% |

| Classical Resolution | Racemic Pipecolic Acid | Chiral Resolving Agent (e.g., Tartaric Acid) | Technically straightforward, well-established. | Max 50% yield per enantiomer, often requires multiple recrystallizations.[14][15] | Can reach >99.5% with optimization.[14] |

Section 3: Analytical Techniques for Stereochemical Characterization

Confirming the absolute configuration and enantiomeric purity of this compound derivatives is a critical quality control step in drug development. A suite of analytical techniques is employed for this purpose.[17][18]

Chiral Chromatography (HPLC/GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the workhorse methods for separating and quantifying enantiomers.[19][20]

-

Principle of Operation: The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. For pipecolic acid, a macrocyclic glycopeptide teicoplanin column has been shown to be effective for enantioseparation in LC-MS/MS analysis.[19]

Protocol: Chiral LC-MS/MS for L-Pipecolic Acid Quantification in Plasma [19]

-

Sample Preparation: To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5). Deproteinize the sample with a suitable solvent (e.g., acetonitrile), centrifuge, and evaporate the supernatant to dryness. Reconstitute the residue in the mobile phase.

-

Chromatographic Separation:

-

Column: Chiral macrocyclic glycopeptide teicoplanin column.

-

Mobile Phase: Isocratic elution with a suitable solvent system (e.g., 1 mM copper(II) sulfate in water).

-

Flow Rate: Optimized for best separation (e.g., 0.2-0.5 mL/min).

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Interface: Electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: Selected-Reaction Monitoring (SRM).

-

Transitions: Monitor specific precursor-to-product ion transitions for pipecolic acid (e.g., m/z 130 -> m/z 84) and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentrations. The ratio of the L-pipecolic acid peak area to the internal standard peak area is used to determine the concentration in the unknown sample. This method allows for the clear distinction between L- and D-pipecolic acid.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry and conformational preferences of piperidine derivatives.[9][21]

-

Conformational Analysis: The magnitude of the proton-proton coupling constants (³J values) can help determine the dihedral angles between adjacent protons, providing insight into the chair conformation and the axial/equatorial orientation of substituents.

-

Enantiomeric Purity: While NMR cannot distinguish enantiomers directly, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separate signals for each enantiomer, which can then be integrated to determine enantiomeric excess.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration and the solid-state conformation of a molecule.[15] It provides an unambiguous three-dimensional map of the atomic positions, confirming the stereochemistry and revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

Section 4: The Impact of Stereochemistry on Biological Activity and Drug Design

The precise three-dimensional arrangement of atoms in a drug molecule is critical for its interaction with biological targets. The stereochemistry of this compound derivatives dictates their pharmacological activity, potency, and safety profile.

Case Study: Local Anesthetics

Local anesthetics such as bupivacaine and ropivacaine are derivatives of (S)-pipecolic acid.[6] The racemic mixture of bupivacaine was used for decades, but the (R)-enantiomer was found to be associated with higher cardiotoxicity. This led to the development of levobupivacaine, the pure (S)-enantiomer, which retains the desired anesthetic properties with a significantly improved safety profile. This classic example underscores the importance of stereochemistry in drug development, where isolating the active and safer enantiomer (the eutomer) from the less active or more toxic one (the distomer) can lead to superior therapeutic agents.

Structure-Activity Relationship (SAR)

The stereocenter at C2 and the conformation of the piperidine ring are critical components of the structure-activity relationship (SAR) for this class of compounds.

-

Receptor Binding: A drug's affinity for its target receptor is highly dependent on a precise geometric and electronic match. An (S)-enantiomer might fit perfectly into a chiral binding pocket, while its (R)-enantiomer may bind weakly or not at all.

-

Enzyme Inhibition: When the derivative is designed as an enzyme inhibitor, the stereochemistry determines its ability to mimic the natural substrate or transition state. For example, epoxide derivatives of L-pipecolic acid have been investigated as inhibitors of L-pipecolate oxidase, with their activity being stereodependent.[22]

-

ADME Properties: Stereochemistry can also influence absorption, distribution, metabolism, and excretion (ADME) properties, affecting the drug's overall pharmacokinetic profile.

Caption: A model of stereoselective binding to a biological target.

Section 5: Conclusion and Future Outlook

The stereochemistry of this compound is not merely an academic detail but a critical determinant of molecular function with profound implications for drug discovery and development. A thorough understanding of its chirality and conformational dynamics is essential for the rational design of potent, selective, and safe therapeutics. Advances in asymmetric synthesis and catalysis continue to provide more efficient routes to enantiomerically pure derivatives, while sophisticated analytical techniques allow for their precise characterization. As our understanding of molecular biology deepens, the ability to design and synthesize molecules with precise three-dimensional structures will become even more crucial in the quest for next-generation medicines. The principles and methodologies outlined in this guide serve as a foundational resource for scientists working to harness the stereochemical complexity of the piperidine scaffold for therapeutic innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. cris.technion.ac.il [cris.technion.ac.il]

- 11. ias.ac.in [ias.ac.in]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 14. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Piperidine alkaloids from Piper methysticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Epoxide derivatives of pipecolic acid and proline are inhibitors of pipecolate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pipecolic Acid in Orchestrating Systemic Acquired Resistance in Plants: A Technical Guide

Abstract

Systemic Acquired Resistance (SAR) is a sophisticated and highly effective defense mechanism in plants, providing broad-spectrum, long-lasting immunity to secondary infections throughout the plant.[1][2] Central to the activation and regulation of this intricate signaling network is the non-protein amino acid, pipecolic acid (Pip), and its N-hydroxylated derivative, N-hydroxypipecolic acid (NHP).[3][4] This technical guide provides an in-depth exploration of the biosynthesis, transport, and signaling functions of pipecolic acid in the establishment of SAR. We will dissect the key molecular players and enzymatic steps, the interplay with other signaling molecules like salicylic acid (SA), and provide validated experimental protocols for researchers in plant biology and drug development.

Introduction to Systemic Acquired Resistance (SAR)

SAR is a form of induced immunity that is activated in tissues distant from the initial site of pathogen infection.[5] This "whole-plant" defense response is characterized by the accumulation of specific metabolites and a significant reprogramming of gene expression, leading to a primed state of heightened defense readiness.[4][6] A hallmark of SAR is its efficacy against a wide range of pathogens, including viruses, bacteria, and fungi.[5] The establishment of SAR involves the generation of mobile signals at the primary infection site, which then travel systemically to prime distal tissues.[1] Among the key signaling molecules implicated in SAR are salicylic acid (SA), azelaic acid (AzA), glycerol-3-phosphate (G3P), and, most notably, pipecolic acid and its derivative NHP.[3][7]

The Biosynthesis of Pipecolic Acid and N-hydroxypipecolic Acid: A Three-Step Enzymatic Cascade

The production of the active immune signal, NHP, from its precursor L-lysine is a tightly regulated three-step enzymatic process that is induced upon pathogen attack.[8][9]

-

Step 1: L-lysine to Δ¹-piperideine-2-carboxylic acid (P2C) catalyzed by ALD1. The biosynthesis initiates in the chloroplast with the action of AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) , a lysine aminotransferase.[10][11] ALD1 catalyzes the conversion of L-lysine to ε-amino-α-keto caproic acid, which then spontaneously cyclizes to form P2C.[12] Plants deficient in ALD1 are unable to produce Pip and exhibit compromised SAR.[13][14]

-

Step 2: P2C to Pipecolic Acid (Pip) catalyzed by SARD4. The intermediate P2C is then reduced to pipecolic acid by SAR-DEFICIENT 4 (SARD4) , an ornithine cyclodeaminase family protein.[11][15] Loss-of-function mutations in SARD4 lead to reduced Pip accumulation and impaired SAR, particularly in systemic tissues.[11]

-

Step 3: Pip to N-hydroxypipecolic acid (NHP) catalyzed by FMO1. The final and critical step is the N-hydroxylation of Pip to form NHP, the bioactive form of the signal.[16][17] This reaction is catalyzed by the cytosolic enzyme FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[17][18] NHP is considered the key mobile signal that accumulates systemically and is sufficient to induce SAR.[8][17] Notably, exogenous application of Pip cannot restore SAR in fmo1 mutant plants, underscoring the essential role of NHP as the active defense hormone.[19]

Figure 1. The biosynthetic pathway of pipecolic acid and N-hydroxypipecolic acid in plants.

Systemic Signaling and the Interplay with Salicylic Acid

Following its synthesis in infected leaves, NHP is transported systemically via the phloem to distal, uninfected tissues.[10] This systemic accumulation of NHP is a critical event in the establishment of SAR.[17] The signaling cascade initiated by NHP involves a complex and synergistic interaction with salicylic acid (SA), another key plant defense hormone.[3][20]

-

Mutual Potentiation: NHP and SA mutually amplify each other's biosynthesis and signaling pathways.[3][21] NHP treatment can induce the expression of SA biosynthetic genes, such as ISOCHORISMATE SYNTHASE 1 (ICS1), leading to increased SA levels.[3] Conversely, SA can enhance the expression of NHP biosynthetic genes like ALD1 and FMO1.[3] This positive feedback loop ensures a robust and sustained defense response.

-

SA-Dependent and -Independent Pathways: While there is a strong synergistic relationship, Pip/NHP signaling also possesses an SA-independent component.[19] Studies using mutants deficient in either SA or Pip biosynthesis have shown that both pathways contribute additively to basal resistance, and while SAR is significantly compromised in the absence of either, a residual level of defense can be activated by the other.[7][19]

-

Priming of Defenses: A key function of the Pip/NHP pathway is the priming of plant defenses.[14][19] Primed plants exhibit a faster and stronger defense response upon subsequent pathogen challenge.[22] NHP primes for enhanced accumulation of SA, the phytoalexin camalexin, and the expression of defense-related genes.[22]

Figure 2. Simplified signaling pathway of NHP and its interplay with SA in SAR.

Quantitative Data Summary

The accumulation of pipecolic acid and its derivatives varies depending on the plant species, the pathogen, and the time post-infection. The following table summarizes representative data on Pip and NHP levels in Arabidopsis thaliana following pathogen challenge.

| Metabolite | Tissue | Treatment | Fold Change vs. Mock | Reference |

| Pipecolic Acid (Pip) | Local | P. syringae | ~50-100x | [12] |

| Pipecolic Acid (Pip) | Systemic | P. syringae | ~10-20x | [11] |

| N-hydroxy-pipecolic acid (NHP) | Local | P. syringae | Significant increase | [17] |

| N-hydroxy-pipecolic acid (NHP) | Systemic | P. syringae | Significant increase | [17] |

Experimental Protocols

Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana

This protocol describes a standard method for inducing SAR using a pathogenic bacterium.[23]

Materials:

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Pseudomonas syringae pv. tomato (Pto) DC3000 carrying an avirulent gene (e.g., avrRpt2)

-

10 mM MgCl₂ (mock solution)

-

Needleless 1 mL syringe

-

Growth chambers with controlled conditions (e.g., 22°C, 12h light/12h dark cycle)

Procedure:

-

Primary Inoculation:

-

Prepare a bacterial suspension of Pto DC3000 (avrRpt2) at a concentration of 5 x 10⁵ colony-forming units (cfu)/mL in 10 mM MgCl₂.

-

Select three lower, fully expanded leaves of each plant for primary inoculation.

-

Using a needleless syringe, gently infiltrate the bacterial suspension (or mock solution for control plants) into the abaxial side of the selected leaves until the leaf appears water-soaked.

-

Return the plants to the growth chamber.

-

-

Secondary Challenge:

-

Two days after the primary inoculation, prepare a virulent Pto DC3000 suspension at 1 x 10⁵ cfu/mL in 10 mM MgCl₂.

-

Select three upper, systemic leaves that were not part of the primary inoculation.

-

Infiltrate the virulent bacterial suspension into these systemic leaves.

-

-

Quantification of SAR:

-

Two to three days after the secondary challenge, harvest the systemic leaves.

-

Determine the bacterial titer (cfu/cm²) by homogenizing the leaf tissue, plating serial dilutions on appropriate growth media, and counting the colonies.

-

A significant reduction in bacterial growth in the systemic leaves of pathogen-pre-inoculated plants compared to mock-pre-inoculated plants indicates the successful induction of SAR.

-

Quantification of Pipecolic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a simplified method for the quantitative analysis of pipecolic acid from plant tissues.[12]

Materials:

-

Plant leaf tissue (local and systemic)

-

Extraction solvent (e.g., 80% methanol)

-

Internal standard (e.g., norvaline)

-

Derivatization reagent (e.g., propyl chloroformate)

-

GC-MS system

Procedure:

-

Extraction:

-

Harvest and freeze-dry the plant tissue.

-

Grind the tissue to a fine powder.

-

Extract a known weight of the powdered tissue with the extraction solvent containing the internal standard.

-

Centrifuge to pellet the debris and collect the supernatant.

-

-

Derivatization:

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Re-suspend the residue in a suitable solvent.

-

Add the derivatization reagent (e.g., propyl chloroformate) and incubate to allow the reaction to complete. This step makes the amino acids volatile for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable GC column and temperature program to separate the derivatized amino acids.

-

Operate the mass spectrometer in selective ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to derivatized pipecolic acid and the internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure pipecolic acid.

-

Calculate the concentration of pipecolic acid in the plant samples by comparing the peak area ratio of pipecolic acid to the internal standard against the standard curve.

-

Conclusion and Future Perspectives

Pipecolic acid and its derivative NHP have emerged as indispensable signaling molecules in the intricate network of systemic acquired resistance in plants. Their biosynthesis is tightly regulated, and their interplay with salicylic acid highlights the robustness and complexity of plant immune responses. A thorough understanding of the Pip/NHP pathway offers exciting opportunities for the development of novel strategies to enhance crop resilience. Future research will likely focus on identifying the receptors for NHP, further elucidating the downstream signaling components, and exploring the conservation and diversity of this pathway across different plant species. These endeavors will be crucial for translating our fundamental knowledge into practical applications for sustainable agriculture.

References

- 1. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium [frontiersin.org]

- 4. Systemic acquired resistance - Wikipedia [en.wikipedia.org]

- 5. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 6. uvm.edu [uvm.edu]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Flavin Monooxygenase-Generated N-Hydroxypipecolic Acid Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Pipecolic Acid Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Salicylic Acid and N-Hydroxy-Pipecolic Acid in Systemic Acquired Resistance [ppjonline.org]

- 21. N-hydroxypipecolic acid primes plants for enhanced microbial pattern-induced responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The mobile SAR signal N-hydroxypipecolic acid induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of piperidine-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of Piperidine-2-Carboxylic Acid

Introduction

This compound, commonly known as pipecolic acid, is a non-proteinogenic α-amino acid that serves as a pivotal molecule in both biological systems and synthetic chemistry. Structurally, it is a saturated heterocyclic compound, a derivative of piperidine with a carboxylic acid group at the 2-position. As a metabolite of lysine, its presence and concentration in biological fluids are significant for diagnosing certain metabolic disorders, such as Zellweger syndrome and pyridoxine-dependent epilepsy.[1][2] In the realm of drug development and medicinal chemistry, this compound is a valuable chiral building block. Its rigid cyclic structure provides a conformational constraint that is highly sought after in the design of peptidomimetics and other pharmacologically active agents.[3][4]

This guide offers a comprehensive exploration of the core . As a Senior Application Scientist, the following sections are structured to provide not just raw data, but also the scientific context, experimental methodologies, and practical insights essential for researchers, scientists, and drug development professionals who work with this versatile compound.

Molecular and Structural Properties

This compound is a chiral molecule, with the (S)-stereoisomer being the more common naturally occurring form. Its structure, featuring both a basic secondary amine (piperidine nitrogen) and an acidic carboxylic acid group, allows it to exist as a zwitterion under physiological conditions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key , providing a quick reference for laboratory use. Note that values can vary slightly depending on the isomeric form (L, D, or DL-racemic mixture) and experimental conditions.

| Property | Value | Comments / Isomer | Source |

| Molecular Formula | C₆H₁₁NO₂ | [5][6] | |

| Molecular Weight | 129.16 g/mol | [5][7][8] | |

| Appearance | White to light yellow crystalline powder | [7] | |

| Melting Point | 264 - 272 °C | (S)-form: 272 °C; DL-form: 264 °C | [6][7][8] |

| Boiling Point | ~239 - 290 °C | Data varies, often rough estimates | [3][5][6] |

| Water Solubility | 314 mg/mL; "Very soluble" | Highly soluble due to polar groups | [3][5][6][8] |

| pKa₁ (Carboxyl) | ~2.28 - 2.51 | [5][6] | |

| pKa₂ (Amine) | ~10.8 (Predicted) | ||

| logP (Octanol/Water) | -2.31 to -1.7 | Indicates high hydrophilicity | [8] |

Acid-Base Properties and pKa Determination

The zwitterionic nature of this compound, conferred by its acidic carboxyl group and basic secondary amine, is fundamental to its behavior in solution. The acid dissociation constants (pKa) quantify the strength of these groups. The first pKa (pKa₁) is for the carboxylic acid, while the second (pKa₂) corresponds to the protonated piperidine nitrogen. These values are critical for predicting the molecule's charge state at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and accurate method for determining the pKa values of ionizable compounds.[4]

Objective: To determine the pKa values of the carboxylic acid and secondary amine functional groups.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a known volume of deionized, CO₂-free water to a concentration of approximately 0.01 M.

-

Initial Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to ensure both the carboxyl and amine groups are fully protonated at the start of the titration.

-

Titration Setup: Place the solution in a temperature-controlled vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titrant: Use a standardized strong base (e.g., 0.1 M NaOH) as the titrant, delivered via a calibrated burette or automated titrator.

-

Data Acquisition: Add the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The curve will show two equivalence points. The pKa₁ is the pH at the first half-equivalence point, and pKa₂ is the pH at the second half-equivalence point.[4]

Caption: Workflow for Potentiometric pKa Determination.

Solubility Profile

This compound's high polarity, stemming from its carboxylic acid and amine groups, dictates its solubility. It is very soluble in water and other polar solvents.[3][5][6] This high aqueous solubility is advantageous for many biological assays but can be a challenge in drug development, where partitioning into lipid membranes is often required. Conversely, it shows poor solubility in nonpolar solvents like hydrocarbons.[3]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

The shake-flask method (OECD Guideline 105) is the gold-standard for determining the thermodynamic solubility of a compound.

Objective: To determine the maximum equilibrium concentration of this compound in a specific solvent (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the test solvent (e.g., PBS, pH 7.4). The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed, to separate the undissolved solid from the saturated supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute it appropriately and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]

-

Calculation: The measured concentration of the supernatant represents the thermodynamic solubility of the compound under the specified conditions.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is complex due to the overlapping signals of the piperidine ring protons. Key signals include a multiplet for the α-proton (the CH group attached to the carboxyl group) and several multiplets for the other ring protons. The acidic proton of the carboxyl group typically appears as a broad singlet far downfield (>10 ppm), while the N-H proton signal can also be broad and its position is solvent-dependent.[8]

-

¹³C NMR: The carbon spectrum shows distinct signals for each of the six carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-185 δ.[10] The α-carbon appears around 60 δ, with the remaining piperidine carbons resonating further upfield.[8]

Data from PubChem (Solvent: D₂O, pH 7.0):[8]

-

¹H NMR (600 MHz): δ 3.56 (CH, α-position), 2.99 (CH₂, adjacent to N), 2.20 (CH₂), 1.87 (CH₂), 1.64 (CH₂) ppm.

-

¹³C NMR: δ 61.93 (Cα), 46.66 (C adjacent to N), 29.37 (C), 24.55 (C) ppm. (Carbonyl carbon not reported in this dataset).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.[10]

-

O-H Stretch: A very broad and strong absorption from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

-

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹, which may be obscured by the broad O-H band.

-

C=O Stretch: A strong, sharp absorption band around 1710-1760 cm⁻¹, typical for a carboxylic acid carbonyl group.[10]

Data from the NIST Chemistry WebBook shows a spectrum consistent with these features.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺ at m/z 130. In negative ion mode, the deprotonated ion [M-H]⁻ at m/z 128 is observed.

-

MS/MS Fragmentation: Tandem mass spectrometry reveals characteristic fragments. A common fragmentation pathway involves the loss of the carboxyl group (45 Da), leading to a prominent fragment ion at m/z 84.[12][13]

-

Gas Chromatography-MS (GC-MS): For GC-MS analysis, the molecule must first be derivatized (e.g., with propyl chloroformate) to increase its volatility.[1][2] This technique is often used for quantitative analysis in biological matrices.[1][2]

Stability and Reactivity

This compound is a stable solid at room temperature when stored in a closed container away from moisture and strong oxidants.[5][14]

-

Chemical Stability: It is stable under normal storage and handling conditions.[5][14]

-

Incompatible Materials: Avoid strong oxidizing agents.[14][15]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce toxic fumes and gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][14][15]

Conclusion